molecular formula C16H21N5O B14940538 N''-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine

N''-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine

Cat. No.: B14940538
M. Wt: 299.37 g/mol
InChI Key: GJUHOLWPTNKDTD-UHFFFAOYSA-N
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Description

N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine is a chemical compound with the molecular formula C16H21N5O and a molecular weight of 299.37084 g/mol It is known for its unique structure, which includes a quinazoline ring substituted with trimethyl groups and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine typically involves the reaction of 4,6,7-trimethyl-2-quinazolinylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with guanidine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Scientific Research Applications

N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4,6,7-trimethyl-2-quinazolinyl)guanidine: Similar structure but lacks the butyryl group.

    N’'-acetyl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine: Similar structure with an acetyl group instead of a butyryl group.

    N’'-propionyl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine: Similar structure with a propionyl group instead of a butyryl group.

Uniqueness

N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine is unique due to the presence of the butyryl group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent or a reagent in chemical synthesis .

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]butanamide

InChI

InChI=1S/C16H21N5O/c1-5-6-14(22)20-15(17)21-16-18-11(4)12-7-9(2)10(3)8-13(12)19-16/h7-8H,5-6H2,1-4H3,(H3,17,18,19,20,21,22)

InChI Key

GJUHOLWPTNKDTD-UHFFFAOYSA-N

Isomeric SMILES

CCCC(=O)N/C(=N\C1=NC(=C2C=C(C(=CC2=N1)C)C)C)/N

Canonical SMILES

CCCC(=O)NC(=NC1=NC(=C2C=C(C(=CC2=N1)C)C)C)N

Origin of Product

United States

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